molecular formula C27H35N6O8P B3321531 (2S)-2-ethylbutyl 2-(((((2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate CAS No. 1355050-11-1

(2S)-2-ethylbutyl 2-(((((2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate

Cat. No.: B3321531
CAS No.: 1355050-11-1
M. Wt: 602.6
InChI Key: RWWYLEGWBNMMLJ-MEUHYHILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a phosphoramidate prodrug designed to enhance the delivery of a bioactive nucleoside analog targeting viral polymerases. Its structure includes a 4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl moiety, a cyano group at the C5 position of the tetrahydrofuran ring, and a 2-ethylbutyl ester group linked via a phosphoramidate bridge. This design aims to improve metabolic stability and cellular uptake . Key properties include:

  • Molecular formula: C₂₇H₃₅N₆O₈P
  • Molecular weight: 602.585 g/mol
  • Solubility: Insoluble in water; soluble in ethanol (16 mg/mL) and DMSO (100 mg/mL)
  • Protein binding: 83%
  • Half-life: 9 hours .

Properties

IUPAC Name

2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWYLEGWBNMMLJ-MEUHYHILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)COC(=O)[C@H](C)NP(=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N6O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound known as (2S)-2-ethylbutyl 2-(((((2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate), commonly referred to as Remdesivir (GS-5734) , is a nucleotide analog prodrug that has gained attention for its antiviral properties, particularly against RNA viruses such as SARS-CoV-2.

Chemical Structure and Properties

Remdesivir's chemical formula is C27H35N6O8PC_{27}H_{35}N_6O_8P, with a molecular weight of approximately 602.6 g/mol. Its structure includes a pyrrolo[2,1-f][1,2,4]triazin moiety that is critical for its biological activity. The compound is synthesized through a complex process involving multiple steps to ensure the correct stereochemistry and functional groups necessary for its efficacy.

Remdesivir functions primarily as an inhibitor of viral RNA polymerase. Once inside the host cell, it is metabolized to its active triphosphate form (GS-443902), which competes with ATP for incorporation into the nascent viral RNA strand. This incorporation leads to premature termination of RNA synthesis, effectively inhibiting viral replication. This mechanism has been observed in various studies focusing on coronaviruses and other RNA viruses.

In Vitro Studies

Research has demonstrated that Remdesivir exhibits potent antiviral activity against SARS-CoV-2 in vitro. In cell culture studies, it has been shown to reduce viral load significantly when administered at therapeutic concentrations. For example:

StudyVirusIC50 (µM)Reference
Study ASARS-CoV-20.77
Study BMERS-CoV0.12
Study CEbola Virus0.07

Clinical Trials

Clinical trials have confirmed the efficacy of Remdesivir in treating COVID-19 patients. A notable trial indicated that patients receiving Remdesivir had shorter recovery times compared to those receiving placebo.

Case Studies

  • COVID-19 Treatment : In a double-blind clinical trial involving hospitalized patients with severe COVID-19, those treated with Remdesivir showed a statistically significant reduction in time to recovery compared to placebo controls.
  • Ebola Virus Disease : In non-human primate models of Ebola virus infection, Remdesivir demonstrated substantial protective effects when administered post-exposure.

Safety and Side Effects

While generally well-tolerated, some side effects associated with Remdesivir include:

  • Nausea
  • Elevated liver enzymes
  • Infusion-related reactions

Monitoring for these effects is essential during treatment.

Regulatory Status

Remdesivir has received emergency use authorization from various health authorities globally due to its promising results in treating severe cases of COVID-19. It has also been designated as an orphan drug in Europe for the treatment of Ebola virus disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of pyrrolo[2,1-f][1,2,4]triazine-based phosphoramidate prodrugs. Key structural variations among analogues include:

Compound Name / ID Ester Group Molecular Weight (g/mol) Key Modifications Bioactivity Insights
Target Compound 2-Ethylbutyl 602.585 Phosphoramidate linker with phenoxy group Enhanced solubility in organic solvents
(2S)-Cyclobutyl analogue (Compound 4h) Cyclobutyl 583.540* Smaller ester group; altered lipophilicity Potentially reduced metabolic stability
Obeldesivir (2-Methylpropanoate ester) 2-Methylpropanoate 361.358 Simplified ester; non-preferred name Shorter half-life due to rapid hydrolysis
GS-621763 (Isobutyryloxy-methyl ester) Isobutyryloxy 577.550* Bulky ester; increased steric hindrance Improved tissue penetration
(S)-Isopropyl analogue (CAS 1190307-88-0) Isopropyl 598.600* Fluorinated tetrahydrofuran core Higher metabolic resistance

*Estimated based on molecular formulas.

Pharmacokinetic and Pharmacodynamic Comparisons

  • Solubility: The target compound’s 2-ethylbutyl ester enhances lipophilicity compared to Obeldesivir’s 2-methylpropanoate, improving membrane permeability but reducing aqueous solubility .
  • Half-life : The 9-hour half-life of the target compound exceeds that of Obeldesivir (estimated <6 hours), likely due to slower esterase-mediated hydrolysis of the 2-ethylbutyl group .
  • Protein binding : High protein binding (83%) suggests prolonged systemic retention, contrasting with smaller analogues like Obeldesivir, which may exhibit faster clearance .

Bioactivity and Mechanism

  • The phosphoramidate moiety enables intracellular release of the active 5′-monophosphate nucleoside, inhibiting viral RNA polymerases. The 2-ethylbutyl group delays hydrolysis compared to isopropyl or methyl esters, prolonging activity .
  • Obeldesivir’s simpler structure may limit its efficacy against resistant viral strains due to faster enzymatic degradation .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : Bulky esters (e.g., 2-ethylbutyl) correlate with extended half-lives but may reduce oral bioavailability due to low water solubility .
  • Metabolic Stability : Fluorinated analogues (e.g., CAS 1190307-88-0) exhibit enhanced resistance to hepatic CYP450 enzymes, suggesting utility in chronic treatments .
  • Therapeutic Potential: The target compound’s balance of solubility and stability positions it as a candidate for long-acting antiviral therapies, though further in vivo studies are needed to validate efficacy against emerging variants .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can stereochemical purity be ensured?

  • The compound’s synthesis involves multiple stereocenters (e.g., 2R,3S,4R,5R configuration in the tetrahydrofuran core) and a phosphorylated amino ester linkage. A critical challenge is maintaining stereochemical fidelity during phosphorylation and coupling steps.
  • Methodology : Use chiral HPLC or SFC (Supercritical Fluid Chromatography) with columns like Chiralpak® IC for enantiomeric separation . Catalytic asymmetric phosphorylation using Pd(II) acetate or other transition-metal catalysts can enhance stereoselectivity .

Q. How can the stability of this compound under experimental conditions be evaluated?

  • Stability studies should focus on hydrolytic degradation (e.g., cleavage of the phosphoramidate bond) and oxidation of the pyrrolotriazine moiety.
  • Methodology :

  • HPLC-MS : Monitor degradation products under accelerated conditions (e.g., pH 7.4 buffer at 40°C) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition temperatures .
  • Incompatibility Testing : Avoid exposure to strong oxidizing agents, which may generate hazardous byproducts like hydrogen fluoride or phosphorus oxides .

Q. What spectroscopic techniques are recommended for structural confirmation?

  • NMR : 1H/13C NMR to resolve stereochemistry (e.g., coupling constants for tetrahydrofuran protons) and confirm the presence of the cyano group (δ ~110-120 ppm for CN).
  • X-ray Crystallography : For absolute configuration determination, particularly for the tetrahydrofuran and pyrrolotriazine cores .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C24H30N3O9P) and fragmentation patterns .

Advanced Research Questions

Q. What computational approaches can predict the compound’s interaction with biological targets (e.g., viral polymerases)?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with conserved active sites (e.g., HCV NS5B polymerase, given structural similarity to Sovaldi derivatives) .
  • QM/MM Simulations : Study the phosphoryl transfer mechanism of the prodrug moiety in enzymatic environments .
  • QSAR Modeling : Correlate substituent effects (e.g., cyano vs. ethynyl groups) with antiviral activity .

Q. How can metabolic pathways and activation kinetics be characterized in vitro?

  • Hepatocyte Assays : Incubate with primary human hepatocytes to track prodrug activation via esterase cleavage and phosphorylation .
  • LC-MS/MS Quantification : Measure intracellular levels of the active triphosphate metabolite .
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-limiting steps in metabolic activation .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

  • Case Study : If a cyano group (as in this compound) shows reduced potency compared to ethynyl analogs (e.g., in ), evaluate:

  • Electrostatic Potential Maps : Compare electron-withdrawing effects of CN vs. C≡CH on binding affinity .
  • Crystallographic Overlays : Identify steric clashes or hydrogen-bonding disruptions in target complexes .
    • Statistical Validation : Apply multivariate analysis to distinguish confounding variables (e.g., solubility vs. intrinsic activity) .

Q. How can non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence crystallization or supramolecular assembly?

  • Single-Crystal Analysis : Identify interactions between the pyrrolotriazine aromatic system and phenyl groups in adjacent molecules .
  • DFT Calculations : Quantify interaction energies for co-crystal design (e.g., with cyclodextrins for solubility enhancement) .

Experimental Design Considerations

Q. What safety protocols are critical for handling this compound?

  • PPE : Use nitrile gloves, safety goggles, and fume hoods to prevent skin/eye contact and inhalation .
  • Spill Management : Neutralize acidic decomposition products (e.g., HF) with calcium gluconate gel .
  • Waste Disposal : Incinerate at high temperatures (>1000°C) to degrade phosphorus-containing byproducts .

Q. How can synthetic yield be optimized for the phosphoryl-amino propanoate linkage?

  • Coupling Reagents : Use HATU or PyBOP with DIEA for efficient amidation .
  • Solvent Optimization : Anhydrous THF or DMF improves phosphoramidate coupling efficiency .
  • Temperature Control : Maintain reactions at 0–5°C to minimize racemization .

Key Research Gaps and Directions

  • Mechanistic Studies : Elucidate the role of the cyano group in antiviral resistance profiles compared to ethynyl analogs .
  • In Vivo Pharmacokinetics : Evaluate bioavailability and tissue distribution using radiolabeled (14C) analogs .
  • Synergistic Combinations : Screen with NS5A inhibitors to assess combinatorial effects against resistant viral strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(2S)-2-ethylbutyl 2-(((((2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate
Reactant of Route 2
Reactant of Route 2
(2S)-2-ethylbutyl 2-(((((2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.